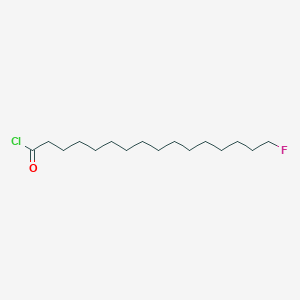![molecular formula C15H15N3O3 B14242306 N-Benzyl-N'-[(2-nitrophenyl)methyl]urea CAS No. 188911-50-4](/img/structure/B14242306.png)
N-Benzyl-N'-[(2-nitrophenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and research applications. The structure of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea consists of a benzyl group attached to one nitrogen atom and a 2-nitrophenylmethyl group attached to the other nitrogen atom of the urea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea can be achieved through the nucleophilic addition of benzylamine to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to purify the product.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including N-Benzyl-N’-[(2-nitrophenyl)methyl]urea, often involves the reaction of isocyanates or carbamoyl chlorides with amines . The isocyanates or carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene, although this method is less environmentally friendly and poses safety concerns .
化学反应分析
Types of Reactions
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of N-Benzyl-N’-[(2-aminophenyl)methyl]urea.
Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.
科学研究应用
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
作用机制
The mechanism of action of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Benzyl-N’-[(2-aminophenyl)methyl]urea: Similar structure but with an amino group instead of a nitro group.
N-Benzyl-N’-[(2-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a nitro group.
N-Benzyl-N’-[(2-chlorophenyl)methyl]urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry.
属性
CAS 编号 |
188911-50-4 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
1-benzyl-3-[(2-nitrophenyl)methyl]urea |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-14(13)18(20)21/h1-9H,10-11H2,(H2,16,17,19) |
InChI 键 |
IAZPBCJVNLDDIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



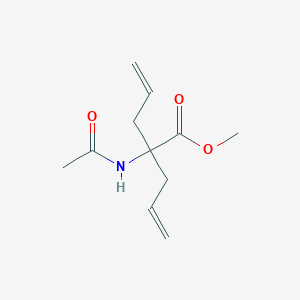
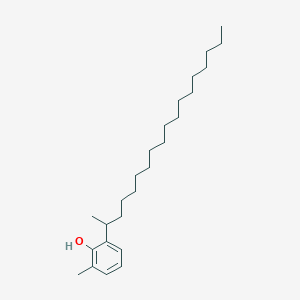
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

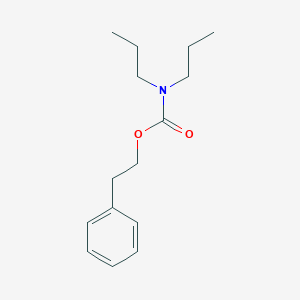
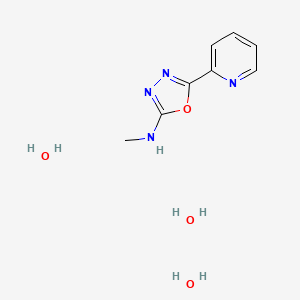

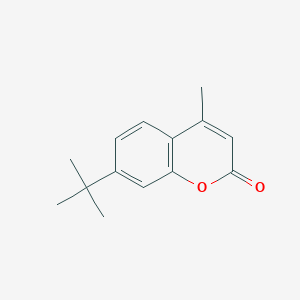
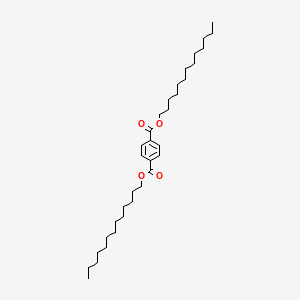
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
